N-Tridecane-d28

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

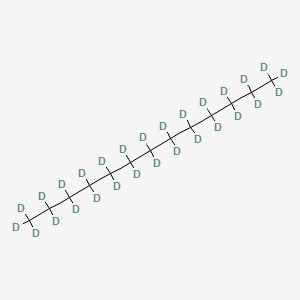

N-Tridecane-d28 is a deuterated form of tridecane, where all hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties, such as its stability and the ability to trace its behavior in various chemical reactions. The molecular formula for this compound is CD3(CD2)11CD3, and it has a molecular weight of approximately 212.57 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Tridecane-d28 can be synthesized through the deuteration of tridecane. This process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction, where tridecane is exposed to deuterium gas in the presence of a catalyst such as platinum or palladium. The reaction is typically carried out at elevated temperatures and pressures to ensure complete deuteration .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle the high pressures and temperatures required for the deuteration reaction. The purity of the final product is ensured through various purification steps, including distillation and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N-Tridecane-d28 undergoes various types of chemical reactions, including:

Oxidation: In the presence of oxidizing agents such as potassium permanganate or chromium trioxide, this compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can convert this compound into simpler hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: This compound can undergo substitution reactions where one or more deuterium atoms are replaced by other atoms or groups, such as halogens, under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of catalysts.

Reduction: Lithium aluminum hydride, hydrogen gas with catalysts like palladium or platinum.

Substitution: Halogens (chlorine, bromine) in the presence of light or heat

Major Products Formed

Oxidation: Alcohols, aldehydes, carboxylic acids.

Reduction: Simpler hydrocarbons.

Substitution: Halogenated derivatives

Aplicaciones Científicas De Investigación

Stable Isotope Labeling in Drug Development

N-Tridecane-d28 is utilized as a stable isotope-labeled compound in drug development. Its deuterium labeling allows researchers to trace metabolic pathways and pharmacokinetics of drug candidates. This application is crucial for understanding how drugs are absorbed, distributed, metabolized, and excreted in biological systems .

Environmental Studies

In environmental chemistry, this compound serves as a tracer for studying hydrocarbon pollution and its sources. It can be used to analyze the presence of hydrocarbons in various environmental samples, such as soil and water. By comparing the concentrations of this compound with other hydrocarbons, researchers can identify pollution sources and assess environmental impacts .

Organic Synthesis

This compound plays a role in organic synthesis as a reference material for developing new synthetic pathways involving long-chain alkanes. Its unique properties allow chemists to optimize reactions involving similar alkane structures, enhancing efficiency and yield in chemical manufacturing processes .

Case Study 1: Drug Metabolism Research

A study conducted by researchers at a major pharmaceutical company utilized this compound to investigate the metabolic pathways of a new anti-inflammatory drug candidate. By incorporating this compound into the drug formulation, they were able to track its distribution in animal models using mass spectrometry techniques. The results indicated that the drug was metabolized more efficiently than previously thought, leading to adjustments in dosing recommendations for clinical trials .

Case Study 2: Hydrocarbon Tracing in Environmental Samples

In an environmental study published by the California Air Resources Board, this compound was employed to trace hydrocarbon emissions from industrial sources. Researchers measured concentrations of this compound alongside other volatile organic compounds (VOCs) in air samples collected near manufacturing facilities. The findings revealed significant correlations between emissions from specific sources and levels of this compound, aiding regulatory efforts to mitigate air pollution .

Mecanismo De Acción

The mechanism of action of N-Tridecane-d28 involves its behavior as a stable isotope-labeled compound. The presence of deuterium atoms allows for the tracing of the compound in various chemical and biological processes. In metabolic studies, this compound can be used to track the incorporation and transformation of hydrocarbons, providing insights into metabolic pathways and enzyme activities .

Comparación Con Compuestos Similares

Similar Compounds

N-Tridecane: The non-deuterated form of N-Tridecane-d28, with hydrogen atoms instead of deuterium.

N-Dodecane-d26: A deuterated form of dodecane, with a similar structure but one less carbon atom.

N-Tetradecane-d30: A deuterated form of tetradecane, with one more carbon atom than this compound .

Uniqueness

This compound is unique due to its complete deuteration, which provides distinct advantages in tracing and studying chemical and biological processes. Its stability and non-reactivity make it an ideal compound for use in various research applications, particularly in nuclear magnetic resonance spectroscopy and metabolic studies .

Actividad Biológica

N-Tridecane-d28, a deuterated form of tridecane, is a straight-chain aliphatic hydrocarbon with the molecular formula C13D28 and a molecular weight of approximately 212.534 g/mol. This compound has garnered interest in various fields, including pharmacology and environmental science, due to its unique properties and potential biological activities.

- Molecular Formula : C13D28

- Molecular Weight : 212.534 g/mol

- Density : 0.8 ± 0.1 g/cm³

- Boiling Point : 234.5 ± 3.0 °C at 760 mmHg

- Melting Point : 2 °C

- Flash Point : 101.7 ± 0.0 °C

This compound is primarily used as a stable isotope tracer in biological studies, allowing researchers to track metabolic pathways and understand the pharmacokinetics of various compounds in biological systems .

Metabolic Tracing

The incorporation of deuterium in this compound enhances its utility in metabolic studies. Deuterated compounds can provide insights into the metabolic fate of drugs and other substances within biological systems. The presence of heavy isotopes can alter the kinetic properties of reactions, making it easier to trace pathways without significantly affecting the biological activity of the compound itself .

Stress Response in Organisms

N-Tridecane has been identified as a stress compound released by the brown marmorated stink bug (Halyomorpha halys). This compound plays a role in plant-insect interactions, potentially influencing plant defense mechanisms and pest management strategies . The release of such volatile organic compounds (VOCs) can signal distress to neighboring plants, prompting them to activate their defense systems.

Pharmacological Implications

Research indicates that deuteration can affect the pharmacokinetic profiles of drugs, potentially leading to improved efficacy and reduced toxicity. For instance, studies have shown that deuterated analogs of certain pharmaceuticals may exhibit altered absorption rates, distribution patterns, metabolism, and excretion compared to their non-deuterated counterparts . This makes this compound a candidate for further exploration in drug development.

Study on Metabolic Pathways

In a study focusing on metabolic pathways involving hydrocarbons, researchers utilized this compound to trace its incorporation into fatty acid biosynthesis in yeast models. The findings indicated that deuterated hydrocarbons could effectively serve as tracers for lipid metabolism, providing valuable insights into how organisms process these compounds under different environmental conditions .

Environmental Impact Assessment

Another study assessed the environmental impact of VOCs released by agricultural pests, including N-Tridecane. The research highlighted how these compounds could affect surrounding ecosystems by altering plant physiology and attracting or repelling other insect species. This underscores the importance of understanding the biological activity of such compounds in ecological contexts .

Data Table: Properties and Applications

| Property | Value |

|---|---|

| Molecular Formula | C13D28 |

| Molecular Weight | 212.534 g/mol |

| Density | 0.8 ± 0.1 g/cm³ |

| Boiling Point | 234.5 ± 3.0 °C |

| Melting Point | 2 °C |

| Flash Point | 101.7 ± 0.0 °C |

| Applications | Metabolic tracing, pest management, drug development |

Propiedades

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-octacosadeuteriotridecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-13H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYFAKIEWZDVMP-KRQNKTCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.